molecular formula C8H6FIO2 B2779964 2-Fluoro-5-iodo-4-methylbenzoic acid CAS No. 1300741-56-3

2-Fluoro-5-iodo-4-methylbenzoic acid

Cat. No.: B2779964
CAS No.: 1300741-56-3
M. Wt: 280.037
InChI Key: JPJKIRXNEVXOMT-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-4-methylbenzoic acid typically involves the introduction of fluorine and iodine atoms onto a methylbenzoic acid precursor. One common method is the nucleophilic fluorination of 1-arylbenziodoxolones, followed by iodination. The reaction conditions often include the use of fluoride salts in polar aprotic solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing readily available precursors and efficient catalytic systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Formation of various substituted benzoic acids.

    Oxidation Products: Conversion to carboxylic acids or ketones.

    Reduction Products: Formation of alcohols or alkanes.

Scientific Research Applications

2-Fluoro-5-iodo-4-methylbenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-iodo-4-methylbenzoic acid is unique due to the combination of fluorine, iodine, and a methyl group on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and other scientific fields.

Biological Activity

2-Fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.

This compound is characterized by the following structural features:

  • Molecular Formula : C8H6FIO2
  • Molecular Weight : 292.04 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant (MDR) organisms. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting bacterial growth.

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus32
Pseudomonas aeruginosa64

These findings indicate that the compound could serve as a lead for developing new antibiotics targeting resistant strains .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers.

Case Study :
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Mechanistically, it appears to inhibit the Hsp90 protein, which is crucial for cancer cell survival .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the compound interacts with receptors involved in inflammatory pathways, potentially reducing inflammation associated with various diseases .

Research Applications

The compound's unique structure allows it to be utilized in various research applications:

  • Medicinal Chemistry : As a scaffold for synthesizing novel therapeutic agents.
  • Biological Studies : To explore interactions with biological macromolecules and pathways .

Properties

IUPAC Name

2-fluoro-5-iodo-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJKIRXNEVXOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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